molecular formula C14H14N6O3S B2837996 N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034369-69-0

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2837996
CAS No.: 2034369-69-0
M. Wt: 346.37
InChI Key: PTTQWNPYSQJESJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

The synthesis of N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, each requiring specific reagents and conditions. The synthetic route often starts with the preparation of the 6-ethoxypyridin-3-yl precursor, followed by the formation of the 1,2,4-oxadiazole ring through cyclization reactions.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace a leaving group in the compound.

    Cyclization: The formation of the oxadiazole ring is a key cyclization reaction in its synthesis.

Common reagents used in these reactions include acids, bases, and solvents like methanol and dichloromethane. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity .

Comparison with Similar Compounds

Compared to other similar compounds, N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and resulting properties, making this compound unique in its applications and effects.

Properties

IUPAC Name

N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O3S/c1-3-22-10-5-4-9(6-15-10)13-17-11(23-19-13)7-16-14(21)12-8(2)18-20-24-12/h4-6H,3,7H2,1-2H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTQWNPYSQJESJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=C(N=NS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.